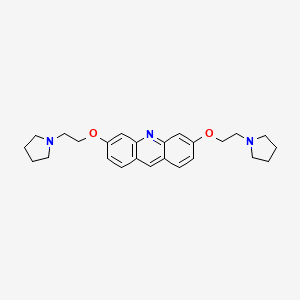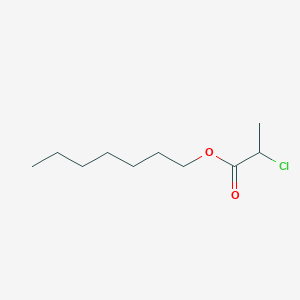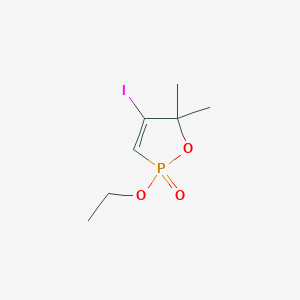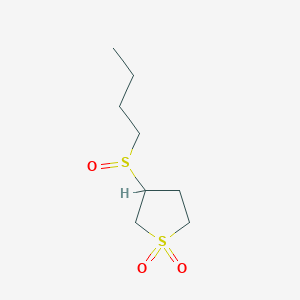
(11S)-11-Hydroxydodec-3-ynoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(11S)-11-Hydroxydodec-3-ynoic acid: is an organic compound characterized by the presence of a hydroxyl group at the 11th carbon and a triple bond between the 3rd and 4th carbons in a 12-carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (11S)-11-Hydroxydodec-3-ynoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable alkyne precursor.
Triple Bond Formation: The triple bond between the 3rd and 4th carbons is introduced using standard alkyne formation techniques, such as the Sonogashira coupling reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound’s purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (11S)-11-Hydroxydodec-3-ynoic acid can undergo oxidation reactions, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, resulting in various saturated or unsaturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are frequently used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to achieve substitution.
Major Products:
Oxidation: Formation of 11-ketododec-3-ynoic acid or dodec-3-ynoic acid.
Reduction: Formation of 11-hydroxydodec-3-ene or 11-hydroxydodecane.
Substitution: Formation of 11-halododec-3-ynoic acid or 11-aminododec-3-ynoic acid.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: (11S)-11-Hydroxydodec-3-ynoic acid can be used as a ligand in catalytic reactions, enhancing the selectivity and efficiency of various organic transformations.
Biology:
Enzyme Inhibition: This compound may act as an inhibitor for specific enzymes, making it valuable in biochemical studies and drug development.
Medicine:
Pharmaceuticals: Due to its unique structure, this compound can be a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Industry:
Material Science: It can be used in the synthesis of polymers and advanced materials with specific properties, such as enhanced strength or flexibility.
Wirkmechanismus
The mechanism by which (11S)-11-Hydroxydodec-3-ynoic acid exerts its effects depends on its interaction with molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The presence of the hydroxyl group and the triple bond allows for specific interactions with proteins and other biomolecules, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
(11R)-11-Hydroxydodec-3-ynoic acid: The enantiomer of (11S)-11-Hydroxydodec-3-ynoic acid, differing only in the spatial arrangement of the hydroxyl group.
Dodec-3-ynoic acid: Lacks the hydroxyl group at the 11th carbon.
11-Hydroxydodec-2-ynoic acid: The triple bond is located between the 2nd and 3rd carbons instead of the 3rd and 4th.
Uniqueness: this compound is unique due to its specific stereochemistry and the position of the hydroxyl group and triple bond. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
87583-41-3 |
|---|---|
Molekularformel |
C12H20O3 |
Molekulargewicht |
212.28 g/mol |
IUPAC-Name |
(11S)-11-hydroxydodec-3-ynoic acid |
InChI |
InChI=1S/C12H20O3/c1-11(13)9-7-5-3-2-4-6-8-10-12(14)15/h11,13H,2-5,7,9-10H2,1H3,(H,14,15)/t11-/m0/s1 |
InChI-Schlüssel |
AUEMENJQQZVRNP-NSHDSACASA-N |
Isomerische SMILES |
C[C@@H](CCCCCCC#CCC(=O)O)O |
Kanonische SMILES |
CC(CCCCCCC#CCC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,4-Naphthalenedione, 2-[(4-nitrophenyl)thio]-](/img/structure/B14402664.png)

methyl}-1H-imidazole](/img/structure/B14402672.png)


![N-Ethyl-N'-[6-(6-oxo-3-phenylpyridazin-1(6H)-yl)hexyl]urea](/img/structure/B14402690.png)






methanone](/img/structure/B14402737.png)
